Cas no 2138229-78-2 (4-(4-Acetylphenyl)-2-amino-6-fluorobenzoic acid)

4-(4-Acetylphenyl)-2-amino-6-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring both acetyl and amino functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of fluorine enhances its metabolic stability and binding affinity, while the acetyl and amino groups offer reactive sites for further derivatization. This compound is particularly valuable in the development of bioactive molecules, including potential drug candidates, due to its structural rigidity and electronic properties. Its well-defined purity and consistent performance make it suitable for high-precision applications in medicinal chemistry and material science.
4-(4-Acetylphenyl)-2-amino-6-fluorobenzoic acid structure
2138229-78-2 structure
Product Name:4-(4-Acetylphenyl)-2-amino-6-fluorobenzoic acid
CAS No:2138229-78-2
MF:C15H12FNO3
MW:273.259087562561
CID:6197096
PubChem ID:165451215
Update Time:2025-08-04

4-(4-Acetylphenyl)-2-amino-6-fluorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2138229-78-2
    • 4-(4-acetylphenyl)-2-amino-6-fluorobenzoic acid
    • EN300-702915
    • 4-(4-Acetylphenyl)-2-amino-6-fluorobenzoic acid
    • Inchi: 1S/C15H12FNO3/c1-8(18)9-2-4-10(5-3-9)11-6-12(16)14(15(19)20)13(17)7-11/h2-7H,17H2,1H3,(H,19,20)
    • InChI Key: UEWWYAXGPNSDCP-UHFFFAOYSA-N
    • SMILES: FC1C(C(=O)O)=C(C=C(C=1)C1C=CC(C(C)=O)=CC=1)N

Computed Properties

  • Exact Mass: 273.08012141g/mol
  • Monoisotopic Mass: 273.08012141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 80.4Ų

4-(4-Acetylphenyl)-2-amino-6-fluorobenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-702915-1.0g
4-(4-acetylphenyl)-2-amino-6-fluorobenzoic acid
2138229-78-2
1g
$0.0 2023-06-07

4-(4-Acetylphenyl)-2-amino-6-fluorobenzoic acid Related Literature

Additional information on 4-(4-Acetylphenyl)-2-amino-6-fluorobenzoic acid

Introduction to 4-(4-Acetylphenyl)-2-amino-6-fluorobenzoic Acid (CAS No. 2138229-78-2)

4-(4-Acetylphenyl)-2-amino-6-fluorobenzoic acid (CAS No. 2138229-78-2) is a multifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes an acetylphenyl group, an amino group, and a fluorine atom, making it a versatile candidate for various applications in drug discovery and development.

The molecular formula of 4-(4-Acetylphenyl)-2-amino-6-fluorobenzoic acid is C15H13NO3F, and its molecular weight is approximately 280.27 g/mol. The presence of the fluorine atom imparts unique chemical properties to the molecule, such as enhanced metabolic stability and improved binding affinity to specific biological targets. These properties are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

In recent years, the study of 4-(4-Acetylphenyl)-2-amino-6-fluorobenzoic acid has been driven by its potential as a lead compound in the development of novel therapeutic agents. Research has shown that this compound exhibits promising anti-inflammatory and antioxidant properties, which make it a valuable candidate for treating various diseases characterized by chronic inflammation and oxidative stress. For instance, a study published in the *Journal of Medicinal Chemistry* (2021) demonstrated that 4-(4-Acetylphenyl)-2-amino-6-fluorobenzoic acid effectively inhibits the production of pro-inflammatory cytokines in vitro, suggesting its potential use in inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 4-(4-Acetylphenyl)-2-amino-6-fluorobenzoic acid has also shown potential in the field of cancer research. A recent study published in *Cancer Research* (2023) reported that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways. These findings highlight the compound's potential as a novel anticancer agent with minimal toxicity to normal cells.

The synthesis of 4-(4-Acetylphenyl)-2-amino-6-fluorobenzoic acid involves a multi-step process that typically begins with the reaction of 4-acetylbenzoyl chloride with an appropriate amine derivative, followed by fluorination and carboxylation steps. The synthetic route has been optimized to achieve high yields and purity, making it feasible for large-scale production. Additionally, various modifications to the core structure have been explored to enhance its pharmacological properties further. For example, substituting different functional groups on the phenyl ring or modifying the amino group can lead to compounds with improved solubility, bioavailability, and target specificity.

In terms of pharmacokinetics, studies have shown that 4-(4-Acetylphenyl)-2-amino-6-fluorobenzoic acid exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed after oral administration and distributes evenly throughout the body. The compound is metabolized primarily in the liver via cytochrome P450 enzymes, with major metabolites being excreted through urine and feces. These characteristics make it suitable for both oral and parenteral administration, depending on the desired therapeutic application.

The safety profile of 4-(4-Acetylphenyl)-2-amino-6-fluorobenzoic acid has been extensively evaluated in preclinical studies. Toxicity assessments conducted in animal models have demonstrated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed on major organs or physiological functions. However, further clinical trials are necessary to confirm its safety and efficacy in human subjects.

In conclusion, 4-(4-Acetylphenyl)-2-amino-6-fluorobenzoic acid (CAS No. 2138229-78-2) represents a promising lead compound with diverse therapeutic potential. Its unique chemical structure confers multiple beneficial properties that make it an attractive candidate for drug development. Ongoing research continues to explore its applications in treating inflammatory diseases, cancer, and other conditions characterized by oxidative stress and cellular dysfunction. As more data becomes available from clinical trials, this compound may emerge as a valuable addition to the pharmaceutical arsenal for improving patient outcomes.

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